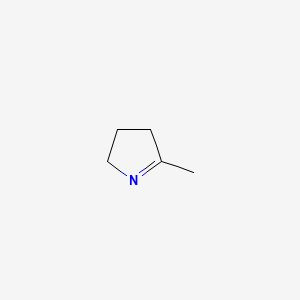
2-Methyl-1-pyrroline
Cat. No. B1218662
Key on ui cas rn:
872-32-2
M. Wt: 83.13 g/mol
InChI Key: CTSZPNIMMLSKDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08304419B2
Procedure details


5-Methyl-3,4-dihydro-2H-pyrrole (1.00 g, 12.0 mmol) was dissolved in carbon tetrachloride. To the solution was added NCS (12.85 g, 96 mmol) as a solid and reaction mixture heated to 85° C. and stirred overnight. The mixture was cooled to 0° C. and the precipitate filtered off and the solvent evaporated. The residue was dissolved in methanol and sodium methoxide (3.90 g, 72.2 mmol) was added. The resulting suspension was heated to reflux and stirred for 3 h. The methanol was evaporated and the residue suspended in Et2O. The solid was filtered off and the ether evaporated. The residue was dissolved in DCM and 2M HCl was added. The biphasic solution was stirred until no SM remained. The phases were separated and the organic layer was dried over MgSO4 and evaporated to an orange oil. The crude oil was adsorbed onto silica and run on 40 g of silica with EtOAc and Hexanes to afford the title compound as an orange solid (0.2958 g, 1.854 mmol, 15.41% yield). 1H NMR (400 MHz, CDCl3): δ ppm 9.54 (br. s., 1H), 6.80 (s., 1H), 6.17 (s., 1H), 3.83 (s, 3H). MS: m/z 160.0 (M+1).



Name
sodium methoxide
Quantity
3.9 g
Type
reactant
Reaction Step Three

Name
Yield
15.41%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1C[CH2:4][CH2:5][N:6]=1.C1C(=O)N(Cl)[C:9](=[O:10])C1.C[O-:16].[Na+].[C:18]([Cl:22])(Cl)(Cl)Cl>>[Cl:22][C:18]1[CH:1]=[CH:2][NH:6][C:5]=1[C:4]([O:10][CH3:9])=[O:16] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1CCCN1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
12.85 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CC(=O)N(C1=O)Cl
|
Step Three
|
Name
|
sodium methoxide
|
|
Quantity
|
3.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
85 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the solution was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 0° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitate filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in methanol
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting suspension was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 3 h
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The methanol was evaporated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ether evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in DCM
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
2M HCl was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The biphasic solution was stirred until no SM
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic layer was dried over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to an orange oil
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(NC=C1)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 1.854 mmol | |
| AMOUNT: MASS | 0.2958 g | |
| YIELD: PERCENTYIELD | 15.41% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
